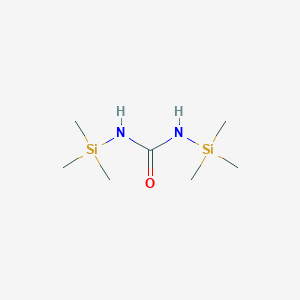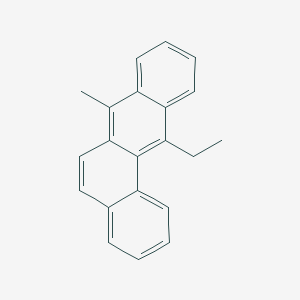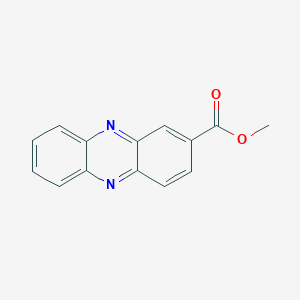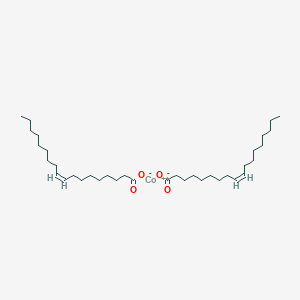
1,3-Bis(trimethylsilyl)urea
Overview
Description
1,3-Bis(trimethylsilyl)urea (BTU) is a synthetic organic compound that has been used for a variety of scientific applications, including as a reagent for chemical synthesis and as a catalyst for biochemical reactions. It is a colorless, odorless, and tasteless solid that is insoluble in water and slightly soluble in methanol. BTU has been used in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and biopolymers. Additionally, it has been used in the study of biochemical and physiological processes, as well as in the development of new laboratory techniques.
Scientific Research Applications
Chemical Reactions and Compound Formation
- Use in Synthesizing New Compounds : 1,3-Bis(trimethylsilyl)urea participates in reactions yielding various novel compounds. For instance, its reaction with BiCl3 and acetone results in the formation of complex compounds like 4,4,10,10-tetramethylspiro[5,5]-1,3,7,9-tetrazaundecadion-2,8 (Georgiádes, Schilling, & Latscha, 1980). Similarly, its reaction with p-toluenesulfenyl chloride and PhPCl2 leads to the formation of diazaphosphetidin-4-ones, showcasing its role in synthesizing phosphorus-containing compounds (Pinchuk et al., 1994).
Silylation and Protective Measures
- Silylation and Protective Application : It is used in silyl-proton exchange reactions, facilitating the silylation of amides, ureas, amino acids, and other compounds. This silylation can serve as a protective measure and assist in preparing reactive intermediates, demonstrating its versatility in chemical syntheses (Klebe, Finkbeiner, & White, 1966).
Polymer Synthesis
- Role in Polymer Formation : An interesting application is in polymer science, where it is used in the polyimidization process. For example, its reaction with benzophenonetetracarboxylic dianhydride in dimethylsulfoxide produces a novel polyimide, showcasing its utility in developing new polymeric materials (정병태, 최호욱, 박경선, & 서동학, 1993).
Catalysis
- Catalytic Applications : It has been utilized as a catalyst in chemical syntheses, such as in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, demonstrating its efficiency as a Lewis acid in condensation reactions (Zhu, Pan, & Huang, 2004).
Molecular Interactions
- Study of Molecular Interactions : Its interactions with other molecules, like fluoride, have been studied to understand phenomena like hydrogen bonding and proton transfer. This research contributes to our understanding of molecular interactions in various chemical contexts (Boiocchi et al., 2004).
Mechanism of Action
Target of Action
1,3-Bis(trimethylsilyl)urea, also known as BSU, is a versatile reagent used in organic synthesis . It primarily targets active hydrogen atoms in organic molecules, replacing them with trimethylsilyl groups .
Mode of Action
BSU interacts with its targets through a process known as silylation . In this process, the trimethylsilyl groups of BSU replace the active hydrogen atoms in the target molecules . This interaction results in the formation of silyl-protected compounds .
Biochemical Pathways
The silylation process facilitated by BSU affects various biochemical pathways. For instance, it is commonly used in peptide sequencing, a crucial process in proteomics . By attaching to the genome’s DNA binding proteins, it disrupts DNA replication and transcription by blocking the binding of RNA polymerase to the DNA template .
Pharmacokinetics
It’s known that bsu is highly soluble in multiple organic solvents , suggesting that it may have good bioavailability in organisms when delivered in an appropriate solvent.
Result of Action
The primary result of BSU’s action is the formation of silyl-protected compounds . These compounds are resistant to certain types of chemical reactions, making them useful in multi-step organic synthesis . In the context of proteomics, BSU aids in peptide sequencing, thereby contributing to the understanding of protein structures and functions .
Action Environment
The action of BSU is influenced by various environmental factors. It is relatively stable at room temperature but will gradually decompose when heated or exposed to air . It reacts with water , indicating that it should be stored and used in an inert, moisture-free environment . The use of appropriate protective measures is recommended due to its potential irritant and corrosive properties .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,3-Bis(trimethylsilyl)urea plays a significant role in biochemical reactions, particularly in the silylation of alcohols and carboxylic acids. It is frequently used as a reagent in peptide sequencing and proteomics research. The compound interacts with DNA binding proteins, disrupting DNA replication and transcription by blocking the binding of RNA polymerase to the DNA template . This interaction highlights its importance in molecular biology and biochemistry.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by disrupting DNA replication and transcription, which can affect cell signaling pathways, gene expression, and cellular metabolism . These disruptions can lead to changes in cellular behavior and function, making it a valuable tool in studying cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with DNA binding proteins. By attaching to these proteins, the compound blocks the binding of RNA polymerase to the DNA template, thereby inhibiting DNA replication and transcription . This inhibition can lead to changes in gene expression and cellular function, providing insights into the molecular mechanisms underlying these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade when exposed to heat or air . Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the outcomes of experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively inhibit DNA replication and transcription without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and functions .
Metabolic Pathways
This compound is involved in metabolic pathways related to silylation reactions. It interacts with enzymes and cofactors that facilitate these reactions, affecting metabolic flux and metabolite levels . The compound’s role in these pathways underscores its importance in biochemical research and applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function within biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes . Understanding its localization is crucial for elucidating its role in cellular functions.
properties
IUPAC Name |
1,3-bis(trimethylsilyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDFXZJIDNRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066358 | |
| Record name | N,N'-Bis(trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS] | |
| Record name | 1,3-Bis(trimethylsilyl)urea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
18297-63-7 | |
| Record name | N,N′-Bis(trimethylsilyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18297-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N,N'-bis(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018297637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N'-bis(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(trimethylsilyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)










![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)

